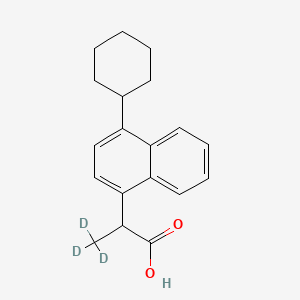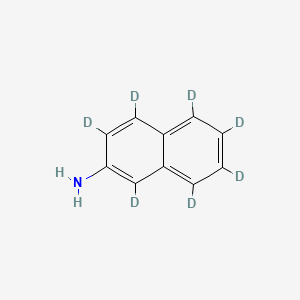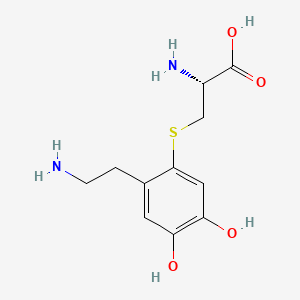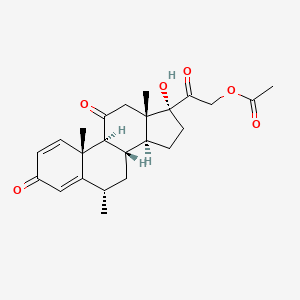
rac 7-Hydroxy Acenocoumarol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac 7-Hydroxy Acenocoumarol” is a product used for proteomics research . It has a molecular formula of C19H15NO7 and a molecular weight of 369.32 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 369.32 . More detailed physical and chemical properties are not provided in the search results.科学的研究の応用
Metabolism and Enzymatic Activity
Acenocoumarol's metabolism involves cytochrome P450 enzymes, with CYP2C9 playing a pivotal role in hydroxylating acenocoumarol enantiomers. The study by Thijssen et al. (2000) reveals that CYP2C9 is the principal catalyst for racemic acenocoumarol hydroxylation in human liver microsomes, emphasizing its crucial role in the drug's pharmacological effects. This finding underscores the importance of understanding enzymatic interactions for predicting drug interactions and therapeutic outcomes (Thijssen, Flinois, & Beaune, 2000).
Pharmacogenetics and Dosing Algorithms
Cerezo-Manchado et al. (2012) developed a genotype-based dosing algorithm for acenocoumarol, incorporating clinical factors and genetic variants. This algorithm aims to optimize steady dosages, contributing to personalized medicine approaches. It highlights the influence of genetic factors on drug metabolism and the importance of incorporating these variables into dosing considerations to enhance therapeutic efficacy and safety (Cerezo-Manchado et al., 2012).
Therapeutic Repurposing and Anti-Inflammatory Activity
Recent studies explore the potential repurposing of acenocoumarol for anti-inflammatory applications. Han & Hyun (2023) investigated acenocoumarol's anti-inflammatory effects in murine macrophage cells, demonstrating its capacity to decrease the production of pro-inflammatory mediators. This research suggests acenocoumarol's potential beyond anticoagulation, offering insights into novel therapeutic applications, particularly in treating chronic inflammatory diseases (Han & Hyun, 2023).
Monitoring and Sensing Technologies
The development of nanoplasmonic sensing devices for monitoring acenocoumarol levels in plasma represents a significant advancement in therapeutic drug monitoring (TDM). Pelaez et al. (2018) introduced a compact and simple device utilizing gold nanodisks and specific antibodies for rapid acenocoumarol detection. This innovation facilitates on-site monitoring and personalized treatment management, emphasizing the importance of technological advancements in optimizing anticoagulant therapies (Pelaez et al., 2018).
作用機序
Target of Action
The primary target of rac 7-Hydroxy Acenocoumarol is Vitamin K epoxide reductase (VKOR) . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of several clotting factors in the blood coagulation cascade .
Mode of Action
This compound, like other coumarin derivatives, inhibits VKOR . This inhibition prevents the reduction of vitamin K to its active form, vitamin KH2 . Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent clotting factors . Therefore, the inhibition of VKOR by this compound limits the gamma-carboxylation and subsequent activation of these clotting factors .
Biochemical Pathways
The action of this compound affects the vitamin K cycle and, consequently, the blood coagulation cascade . By inhibiting VKOR, it prevents the activation of vitamin K-dependent clotting factors, including Factors II, VII, IX, and X . This interference with the coagulation cascade reduces the blood’s ability to form clots .
Pharmacokinetics
The pharmacokinetics of this compound involves its metabolism to various metabolites . The compound is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, among other metabolites . The hydroxylation process is dependent on Cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The half-life of acenocoumarol is 1.8 h for S-acenocoumarol—the most potent form—and 6.6 h for R-acenocoumarol .
Result of Action
The primary result of this compound’s action is anticoagulation . By inhibiting the activation of vitamin K-dependent clotting factors, it reduces the blood’s ability to form clots . This makes it effective in the prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include patient characteristics, concurrent drug therapy, morbidities, and dietary vitamin K intake . Genetic variations, particularly in CYP2C9 and VKORC1, can also significantly impact the drug’s action .
生化学分析
Cellular Effects
Its parent compound, Acenocoumarol, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting vitamin K reductase, which interferes with coagulation .
Molecular Mechanism
The molecular mechanism of action of rac 7-Hydroxy Acenocoumarol is not well-documented. Acenocoumarol, from which it is derived, exerts its effects at the molecular level by inhibiting vitamin K reductase, resulting in depletion of the reduced form of vitamin K (vitamin KH2). This prevents carboxylation of vitamin K-dependent clotting factors, II, VII, IX, and X, and interferes with coagulation .
Metabolic Pathways
Acenocoumarol, from which it is derived, is metabolized by the Cytochrome P450 (CYP) 2C9 enzyme .
特性
IUPAC Name |
4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCREUDLEYTCAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724558 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-12-7 |
Source


|
| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)




![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)


![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)

